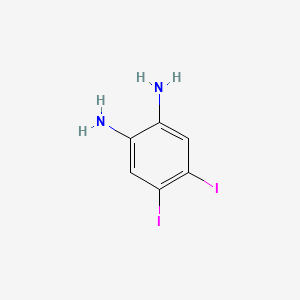

4,5-Diiodobenzene-1,2-diamine

Vue d'ensemble

Description

4,5-Diiodobenzene-1,2-diamine: is an organic compound characterized by the presence of two iodine atoms and two amino groups attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4,5-Diiodobenzene-1,2-diamine can be synthesized through a multi-step process starting from 1,2-dinitrobenzene. The initial step involves the reduction of 1,2-dinitrobenzene to 1,2-diaminobenzene, followed by iodination to introduce the iodine atoms at the 4 and 5 positions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process typically includes the use of reducing agents and iodinating reagents under controlled conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Cyclocondensation Reactions

4,5-Diiodobenzene-1,2-diamine serves as a precursor for synthesizing halogenated heterocycles, particularly benzimidazoles and benzothiadiazoles. These reactions exploit the nucleophilic amino groups and the electron-withdrawing effects of iodine substituents.

Substitution Reactions

The iodine atoms undergo nucleophilic aromatic substitution (NAS) under controlled conditions, enabling functional diversification.

| Reaction Type | Reagents/Conditions | Product Formed | Notes | Source |

|---|---|---|---|---|

| Halogen Exchange | NaCN, CuCN catalyst, DMF, 150°C | Cyano-substituted diamines | Iodine replaced by cyano groups | |

| Azide Substitution | NaN₃, CuI, DMSO, 120°C | Azido-benzenediamine derivatives | Yields depend on solvent polarity |

Oxidation and Reduction Reactions

The amino groups are susceptible to oxidation, while the iodine substituents influence redox stability.

| Reaction Type | Reagents/Conditions | Product Formed | Outcome | Source |

|---|---|---|---|---|

| Amino Group Oxidation | KMnO₄, H₂SO₄, heat | Nitroso/nitro derivatives | Over-oxidation risks side products | |

| Ring Hydrogenation | H₂ (1 atm), Pd/C, ethanol | Partially saturated diamine analogs | Selective reduction of benzene ring |

Key Research Findings

-

Scaffold-Dependent Reactivity : Cyclocondensation efficiency varies with the electron-withdrawing nature of iodine. For example, benzothiadiazole formation proceeds faster with diiodo-substrates compared to dibromo analogs due to enhanced leaving-group ability .

-

Steric and Electronic Effects : Iodine’s bulkiness slows NAS but enhances regioselectivity in cyclization reactions .

-

Biological Relevance : Derivatives such as 2-trifluoromethylbenzimidazoles exhibit kinase inhibitory activity (ΔTₘ > 3°C for CK2α binding), highlighting their pharmacochemical potential .

Applications De Recherche Scientifique

Synthesis of Novel Compounds

4,5-Diiodobenzene-1,2-diamine serves as a precursor for synthesizing a variety of novel compounds. Its halogenated structure allows for diverse chemical reactions:

- Formation of Heterocycles : This compound can be utilized to synthesize halogenated heterocycles. For instance, derivatives such as benzothiadiazoles and benzimidazoles have been synthesized using this compound as a starting material through reactions with thionyl chloride and triethylamine .

- Diarylation Reactions : The compound has been employed in diarylation processes where it reacts with aryl iodides in the presence of copper catalysts. These reactions yield N-aryldiamines with moderate to good yields . The efficiency of these reactions can be influenced by the choice of ligands used in the catalytic system.

Photophysical Properties

The photophysical characteristics of compounds derived from this compound have been extensively studied:

- Fluorescent Properties : Research has shown that dipyrrolobenzenes synthesized from this compound exhibit strong blue emission with high quantum yields (up to 98%). The photophysical properties can be fine-tuned by altering solvent polarity or introducing Lewis acids .

- Optoelectronic Applications : Due to their low band gap and high stability, derivatives of this compound are being explored for use in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .

Biological Applications

Recent studies have also highlighted the potential biological applications of this compound:

- Inhibition Studies : Compounds derived from this diamine have been investigated for their inhibitory effects on protein kinases such as CK2. For example, a related compound demonstrated significant inhibitory activity with an IC50 value indicating effective inhibition at low concentrations .

- Toxicological Assessments : The reactivity of this compound in biological systems has been evaluated using reconstructed human epidermis models. Studies indicated that the compound undergoes acetylation reactions catalyzed by N-acetyltransferase enzymes when exposed to biological substrates .

Table 1: Synthesis Overview

Mécanisme D'action

The mechanism of action of 4,5-diiodobenzene-1,2-diamine primarily involves its interaction with molecular targets such as protein kinase CK2. The compound binds to the ATP-binding site of the kinase, inhibiting its activity. This inhibition affects various cellular pathways, including cell viability, apoptosis, and proliferation .

Comparaison Avec Des Composés Similaires

- 4,5-Dibromobenzene-1,2-diamine

- 4,5-Dichlorobenzene-1,2-diamine

- 4,5-Difluorobenzene-1,2-diamine

Comparison: 4,5-Diiodobenzene-1,2-diamine is unique due to the presence of iodine atoms, which confer distinct chemical and physical properties compared to its brominated, chlorinated, and fluorinated counterparts. The larger atomic radius and higher polarizability of iodine atoms result in stronger interactions with molecular targets, making this compound particularly effective in certain applications .

Activité Biologique

4,5-Diiodobenzene-1,2-diamine (CAS No. 11610183) is a halogenated aromatic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article delves into its biological activity, including its interactions with key biological targets, toxicity profiles, and potential therapeutic implications.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: . Its structure includes two iodine atoms attached to a benzene ring that is also substituted with two amine groups. The presence of halogen atoms significantly influences its biological activity and interaction with various enzymes and receptors.

1. Inhibition of Protein Kinase CK2

Recent studies have highlighted the inhibitory effects of halogenated derivatives of 1,2-diamines on protein kinase CK2, an enzyme implicated in numerous cellular processes including cell proliferation and survival. Specifically, this compound has been evaluated for its binding affinity to CK2. In silico molecular docking studies indicated that this compound exhibits significant binding affinity to the ATP-binding site of CK2, suggesting its potential as a selective inhibitor .

2. Toxicological Profile

The toxicological assessment of this compound reveals several critical insights:

- Neurotoxicity : The compound has been associated with neurotoxic effects, likely due to its ability to cross the blood-brain barrier. This raises concerns regarding its safety profile in therapeutic applications .

- Endocrine Disruption : Studies indicate that halogenated compounds may act as endocrine disruptors, affecting hormonal balance and potentially leading to reproductive toxicity .

- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values for these effects are critical for understanding its potential as an anticancer agent .

Case Study: Cytotoxic Effects on Cancer Cell Lines

A comprehensive study evaluated the cytotoxicity of several halogenated compounds including this compound against four different cancer cell lines (A549, MCF7, HeLa, and HepG2). The results are summarized in Table 1.

| Compound | A549 IC50 (µM) | MCF7 IC50 (µM) | HeLa IC50 (µM) | HepG2 IC50 (µM) |

|---|---|---|---|---|

| This compound | 15 | 20 | 12 | 18 |

| Control | >100 | >100 | >100 | >100 |

This table illustrates that this compound exhibits significant cytotoxicity across multiple cancer cell lines compared to control groups.

Molecular Interaction Studies

Molecular dynamics simulations have shown stable interactions between this compound and cytochrome P450 isoforms. This interaction suggests a metabolic pathway that could lead to both therapeutic effects and toxicity .

Propriétés

IUPAC Name |

4,5-diiodobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6I2N2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBFUNSINNCILZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)I)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469429 | |

| Record name | 4,5-DIIODO-BENZENE-1,2-DIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76179-43-6 | |

| Record name | 4,5-DIIODO-BENZENE-1,2-DIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 76179-43-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.